3-Methoxy-4-pyrrolidinoaniline dihydrochloride
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Overview
Description
3-Methoxy-4-pyrrolidinoaniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
The synthesis of 3-Methoxy-4-pyrrolidinoaniline dihydrochloride typically involves the reaction of 3-methoxyaniline with pyrrolidine under specific conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methoxy-4-pyrrolidinoaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the methoxy group or the pyrrolidine ring is replaced by other functional groups under suitable conditions
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Methoxy-4-pyrrolidinoaniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methoxy-4-pyrrolidinoaniline dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context of its use .
Comparison with Similar Compounds
3-Methoxy-4-pyrrolidinoaniline dihydrochloride can be compared with similar compounds such as:
3-Methoxy-4-piperidinoaniline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-Pyrrolidinoaniline: Lacks the methoxy group, leading to different chemical properties.
3-Methoxyaniline: Lacks the pyrrolidine ring, affecting its reactivity and applications
The uniqueness of this compound lies in its combination of the methoxy group and the pyrrolidine ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
1186663-17-1 |
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Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h4-5,8H,2-3,6-7,12H2,1H3;1H |
InChI Key |
VECRCGJOASFDNC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2.Cl |
solubility |
not available |
Origin of Product |
United States |
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